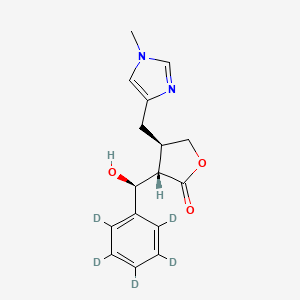
NIR-Thiol (dinitrobenzenesulfonate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIR-Thiol (dinitrobenzenesulfonate) is a near-infrared fluorescent sensor that exhibits both absorption and emission in the near-infrared region. This compound is highly selective for small molecular weight biological thiols such as cysteine, homocysteine, and glutathione over other biorelevant species. It is capable of imaging endogenously produced thiol in living cells and mice, making it a valuable tool in biological and medical research .
Méthodes De Préparation
The synthesis of NIR-Thiol (dinitrobenzenesulfonate) involves the reaction of a dye platform with 2,4-dinitrobenzenesulfonyl chloride under basic conditions. The specific synthetic route and reaction conditions are as follows:
Starting Materials: The dye platform (e.g., CHMC1) and 2,4-dinitrobenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in dry dichloromethane with the addition of boron tribromide.
Procedure: The dye platform is first treated with boron tribromide in dry dichloromethane to afford the intermediate compound.
Analyse Des Réactions Chimiques
NIR-Thiol (dinitrobenzenesulfonate) undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with thiols, leading to the formation of thiol-adducts.
Oxidation and Reduction: The compound’s fluorescence properties can be modulated by redox reactions involving thiols.
Common Reagents and Conditions: Typical reagents include thiols such as cysteine, homocysteine, and glutathione. The reactions are usually carried out under mild conditions, often in aqueous or organic solvents.
Major Products: The major products formed from these reactions are thiol-adducts, which exhibit distinct fluorescence properties
Applications De Recherche Scientifique
NIR-Thiol (dinitrobenzenesulfonate) has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting and quantifying thiols in various chemical reactions.
Biology: Employed in imaging studies to visualize thiol-containing biomolecules in living cells and tissues.
Medicine: Utilized in diagnostic imaging to monitor thiol levels in biological systems, which can be indicative of certain diseases.
Industry: Applied in the development of biosensors and diagnostic tools for detecting thiols in environmental and clinical samples .
Mécanisme D'action
The mechanism of action of NIR-Thiol (dinitrobenzenesulfonate) involves its interaction with thiols. Upon binding to thiols, the compound undergoes a chemical reaction that results in a significant increase in fluorescence intensity. This “turn-on” fluorescence response is due to the cleavage of the dinitrobenzenesulfonate group, which releases the fluorescent dye. The molecular targets of this compound are thiol-containing biomolecules, and the pathways involved include thiol-disulfide exchange reactions .
Comparaison Avec Des Composés Similaires
NIR-Thiol (dinitrobenzenesulfonate) can be compared with other near-infrared fluorescent probes such as:
CHMC-thiol: Similar in its ability to detect thiols, but NIR-Thiol (dinitrobenzenesulfonate) offers higher sensitivity and selectivity.
Squaraine-based NIR Probes: These probes also operate in the near-infrared region but may have different photophysical properties and applications.
Cyanine Dyes: Another class of NIR probes with distinct absorption and emission characteristics.
The uniqueness of NIR-Thiol (dinitrobenzenesulfonate) lies in its high selectivity for small molecular weight biological thiols and its excellent cell membrane permeability, making it particularly useful for in vivo imaging .
Propriétés
Formule moléculaire |
C39H33N5O15S2 |
|---|---|
Poids moléculaire |
875.8 g/mol |
Nom IUPAC |
2,4-dinitrobenzenesulfonate;[5-[(E)-2-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)ethenyl]-7,8-dihydro-6H-xanthen-3-yl] 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C33H30N3O8S.C6H4N2O7S/c1-4-34-27-11-6-5-10-26(27)33(2,3)31(34)17-13-21-8-7-9-23-18-22-12-15-25(20-29(22)43-32(21)23)44-45(41,42)30-16-14-24(35(37)38)19-28(30)36(39)40;9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12/h5-6,10-20H,4,7-9H2,1-3H3;1-3H,(H,13,14,15)/q+1;/p-1/b17-13+; |
Clé InChI |
LKUGARKBEIHOQY-IWSIBTJSSA-M |
SMILES isomérique |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)/C=C/C3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
SMILES canonique |
CC[N+]1=C(C(C2=CC=CC=C21)(C)C)C=CC3=C4C(=CC5=C(O4)C=C(C=C5)OS(=O)(=O)C6=C(C=C(C=C6)[N+](=O)[O-])[N+](=O)[O-])CCC3.C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



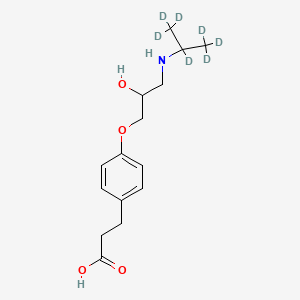
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)

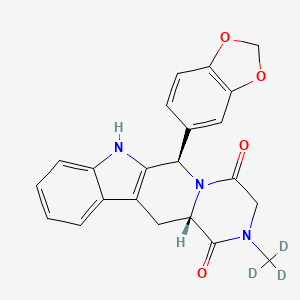
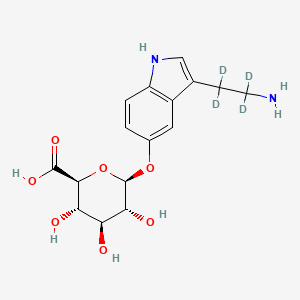
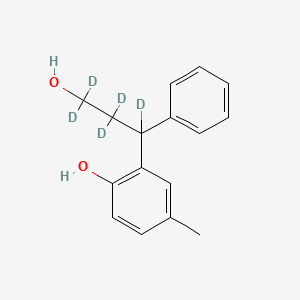

oxane-2-carboxylic acid](/img/structure/B12425644.png)
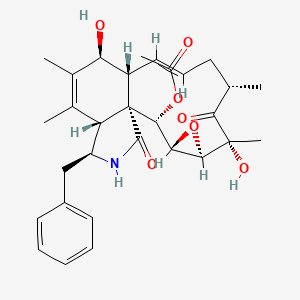
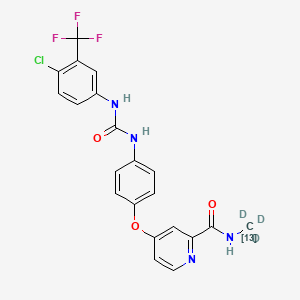
![disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]-5-hydroxybenzenesulfonate](/img/structure/B12425653.png)
